molecular formula C10H6BrF2NO B13675210 8-Bromo-6-(difluoromethoxy)quinoline

8-Bromo-6-(difluoromethoxy)quinoline

Cat. No.: B13675210
M. Wt: 274.06 g/mol
InChI Key: AFKLQUHNGILEJJ-UHFFFAOYSA-N
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Description

8-Bromo-6-(difluoromethoxy)quinoline is a brominated quinoline derivative featuring a difluoromethoxy group at the 6-position and a bromine atom at the 8-position. Its molecular formula is C₁₀H₆BrF₂NO, with a molecular weight of 274.07 g/mol . This compound is stored under inert conditions (2–8°C) and is currently listed as out of stock, with safety precautions including skin/eye irritation and respiratory hazard warnings (H315, H319, H335) .

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

8-bromo-6-(difluoromethoxy)quinoline

InChI

InChI=1S/C10H6BrF2NO/c11-8-5-7(15-10(12)13)4-6-2-1-3-14-9(6)8/h1-5,10H

InChI Key

AFKLQUHNGILEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(difluoromethoxy)quinoline typically involves the bromination of a quinoline derivative. One common method includes the bromination of 8-hydroxyquinoline or 8-methoxyquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Quinoline derivatives with halogen and alkoxy substitutions are pivotal in medicinal chemistry. Below is a detailed comparison of 8-bromo-6-(difluoromethoxy)quinoline with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Boiling Point (°C) Key Properties/Applications
This compound C₁₀H₆BrF₂NO 274.07 Br (8), OCHF₂ (6) N/A N/A Potential intermediates for drug synthesis
8-Bromo-6-(trifluoromethoxy)quinoline C₁₀H₅BrF₃NO 279.06 Br (8), OCF₃ (6) 45–46 86–88 (21 Torr) Higher lipophilicity; used in cross-coupling reactions
6-Bromo-8-(difluoromethyl)quinoline C₁₀H₆BrF₂N 258.07 Br (6), CHF₂ (8) N/A N/A Structural isomer; altered electronic effects
5-Bromo-6-fluoroquinoline C₉H₅BrFN 226.05 Br (5), F (6) N/A N/A Anticancer activity screening
8-Bromo-6-chloro-5-methoxyquinoline C₁₀H₇BrClNO 288.53 Br (8), Cl (6), OCH₃ (5) N/A N/A Multi-halogenated analog for diversification

Key Observations :

The chloro-methoxy substituent in 8-bromo-6-chloro-5-methoxyquinoline introduces steric hindrance, which may limit cross-coupling efficiency compared to the difluoromethoxy variant .

Synthetic Routes: 8-Bromo-6-(trifluoromethoxy)quinoline is synthesized via Suzuki-Miyaura coupling (Pd catalysis), yielding high purity (97%) .

Biological Relevance: 6,8-Disubstituted quinolines (e.g., 6-bromo-8-methoxy derivatives) demonstrate anticancer activity, suggesting that this compound could serve as a precursor for antitumor agents . The trifluoromethoxy analog has been commercialized (97% purity, €76–200/g) for medicinal chemistry research, highlighting its utility in drug discovery .

Safety and Handling: this compound requires stringent storage (inert atmosphere, 2–8°C) due to its sensitivity, whereas the trifluoro analog is stable at room temperature .

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